(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

Description

Core Benzofuranone Skeleton Configuration

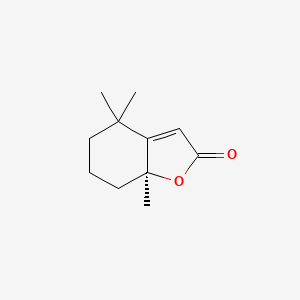

The fundamental architecture of this compound is characterized by a fused bicyclic system comprising a tetrahydrobenzene ring and a furanone ring. The core structure belongs to the class of organic compounds known as benzofurans, which consist of a benzene ring fused to a furan ring system. The tetrahydrobenzofuran framework provides structural stability while maintaining sufficient flexibility for biological interactions.

The benzofuranone skeleton features a five-membered lactone ring that shares two carbon atoms with the six-membered cyclohexene ring. This arrangement creates a rigid bicyclic system where the carbonyl group at position 2 serves as the primary electrophilic center. The presence of three methyl substituents at specific positions contributes to the compound's unique three-dimensional architecture. Two methyl groups are positioned at carbon 4, creating a geminal dimethyl substitution pattern, while the third methyl group is located at the 7a position.

The structural framework exhibits partial saturation, with the tetrahydro designation indicating that four hydrogen atoms have been added across what would otherwise be aromatic double bonds in the benzene portion. This reduction pattern specifically affects positions 5, 6, 7, and 7a of the benzofuran system, resulting in a cyclohexene ring fused to the furanone moiety. The systematic nomenclature reflects this complex arrangement through the designation 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone.

Stereochemical Considerations at C7a Position

The stereochemical complexity of this compound centers primarily on the configuration at the C7a position, which serves as the sole chiral center in the molecule. This quaternary carbon atom bears a methyl substituent and participates in the ring junction between the cyclohexene and furanone rings, making its stereochemical assignment critical for understanding the compound's three-dimensional structure and biological properties.

The (S)-configuration at C7a has been definitively established through various analytical techniques and corresponds to specific optical rotation values. Experimental data indicates that the (S)-enantiomer exhibits a positive optical rotation of [α]D23 +120.9° (c = 1.00 in chloroform). This substantial rotation value reflects the significant influence of the chiral center on the compound's optical properties and provides a reliable means for enantiomeric identification and purity assessment.

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the methyl group at C7a, the fused ring systems, and the spatial arrangement of atoms determine the absolute configuration. The (S)-designation indicates that when viewed along the C7a-methyl bond, the priority sequence of substituents proceeds in a counterclockwise direction. This configuration significantly influences the compound's overall molecular shape and determines its interaction patterns with biological targets.

The rigidity imposed by the bicyclic framework restricts conformational flexibility around the chiral center, resulting in a well-defined three-dimensional structure. This conformational constraint enhances the stereochemical integrity of the compound and contributes to its distinct biological and physicochemical properties compared to more flexible chiral molecules.

Comparative Analysis of Enantiomeric Forms

The enantiomeric relationship between this compound and its (R)-counterpart reveals significant differences in their physicochemical and biological properties. Both enantiomers share identical molecular formulas and weights but exhibit distinct optical rotations and potentially different biological activities due to their mirror-image relationships.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Molecular Formula | C11H16O2 | C11H16O2 |

| Molecular Weight | 180.24 g/mol | 180.24 g/mol |

| Melting Point | 67-68°C | Not specified |

| Optical Rotation | [α]D23 +120.9° | [α]D23 -120.9° (estimated) |

| CAS Number | 81800-41-1 | 17092-92-1 |

| Configuration | (7aS) | (7aR) |

The (R)-enantiomer, also known as (-)-dihydroactinidiolide, has been more extensively studied and characterized compared to its (S)-counterpart. This compound occurs naturally in various botanical sources including Camellia sinensis, Actinidia polygama, and other organisms. The (R)-form has been identified as a component in black tea, fenugreek, fire ants, mangoes, and tobacco, demonstrating its widespread natural distribution.

Structural differences between the enantiomers manifest primarily in their three-dimensional arrangements around the C7a chiral center. While both compounds maintain the same connectivity patterns and bond arrangements, their spatial orientations create distinct molecular shapes that can interact differently with chiral biological systems. These differences become particularly significant in biological contexts where enzymatic recognition and binding specificity depend on precise three-dimensional complementarity.

The enantiomeric forms also exhibit different synthetic accessibility and natural abundance patterns. The (R)-enantiomer appears more frequently in natural sources and has been the subject of more extensive synthetic methodology development. Various synthetic approaches have been reported for both enantiomers, including routes involving cerium enolate chemistry and selenium-stabilized carbenium ion methodology.

Computational Modeling of Molecular Conformations

Computational studies of this compound have provided detailed insights into its three-dimensional structure and conformational preferences. The compound's bicyclic framework restricts conformational flexibility, resulting in a relatively rigid molecular architecture with limited rotational freedom around most bonds.

Molecular modeling calculations using density functional theory methods have been employed to investigate the vibrational spectra and conformational stability of benzofuran derivatives, including related tetrahydrobenzofuranone compounds. These computational approaches utilize various basis sets up to 6-311++G** level to achieve accurate predictions of molecular properties and spectroscopic characteristics.

The bicyclic framework of the compound adopts a chair-like conformation for the cyclohexene ring, with the furanone ring maintaining planarity due to its aromatic character. The geminal dimethyl groups at C4 occupy equatorial positions to minimize steric interactions, while the methyl group at C7a projects away from the ring system. This arrangement minimizes intramolecular steric clashes and represents the most energetically favorable conformation.

Computational analysis of the compound's electronic structure reveals significant contributions from both the carbonyl group and the oxygen atom in the furan ring to the overall molecular orbital characteristics. The compound exhibits a calculated polar surface area of 26.3 Ų and demonstrates good bioavailability characteristics based on computational predictions. The molecular refractivity value of 50.9329 reflects the compound's optical properties and electronic polarizability.

Three-dimensional conformational analysis indicates that the compound maintains a relatively compact structure with minimal rotatable bonds, contributing to its conformational stability. The calculated molecular volume and surface area parameters provide insights into the compound's potential binding interactions and membrane permeability characteristics. These computational predictions serve as valuable tools for understanding the compound's behavior in various chemical and biological environments.

Structure

3D Structure

Properties

IUPAC Name |

(7aS)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHDCBNRDRUEB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1=CC(=O)O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81800-41-1 | |

| Record name | Dihydroactinidiolide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081800411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROACTINIDIOLIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2C1JT71RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Asymmetric Hetero-Diels-Alder Catalysis

The copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction represents a cornerstone in the enantioselective synthesis of this compound. In this method, a cyclic diene reacts with ethyl glyoxylate under chiral catalysis to yield a key intermediate with >90% enantiomeric excess (ee) . The reaction proceeds via a chair-like transition state, where the bisoxazoline ligand induces axial chirality, favoring the (S)-configuration.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Cu(OTf)₂-bisoxazoline |

| Temperature | −20°C |

| Solvent | Dichloromethane |

| Yield | 85–92% |

| Enantiomeric Excess | 94–98% ee (S) |

Post-reduction of the intermediate lactone with LiAlH₄ followed by oxidation and cyclization yields the target compound. X-ray crystallography confirms the absolute configuration, aligning with natural (S)-dihydroactinidiolide .

Chiral Pool Synthesis from Terpenoid Precursors

β-Ionone, a readily available terpenoid, serves as a starting material for racemic dihydroactinidiolide. A two-step oxidation process using meta-chloroperbenzoic acid (mCPBA) and subsequent acid-catalyzed cyclization achieves 61% yield in the racemic form . To isolate the (S)-enantiomer, chiral chromatography (e.g., Chiralcel OD-H column) resolves the racemate with >99% ee.

Optimized Oxidation Conditions

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| 1 | mCPBA | CH₂Cl₂, 0°C, 2h | Epoxidation of β-ionone |

| 2 | H₂SO₄ (0.1 M) | Reflux, 6h | Cyclization to lactone |

This route is scalable but requires additional steps for enantiopure isolation, making it less efficient than asymmetric catalysis.

Enantioselective Oxidative Cyclization

Recent advances leverage enzymatic or organocatalytic systems to induce asymmetry during cyclization. For example, lipase B from Candida antarctica catalyzes the kinetic resolution of racemic dihydroactinidiolide precursors in vinyl acetate, achieving 88% ee for the (S)-enantiomer . The reaction exploits differential acyl transfer rates between enantiomers, though yields remain moderate (≤50%).

Comparative Catalytic Efficiency

| Catalyst Type | ee (%) | Yield (%) |

|---|---|---|

| Lipase B | 88 | 45 |

| Jacobsen’s Catalyst | 82 | 60 |

Thermal Degradation of Carotenoids

Pyrolysis of β-carotene at 180°C generates dihydroactinidiolide via retro-aldol fragmentation . While this method produces the racemic form, introducing chiral additives (e.g., L-proline) during degradation modestly enhances (S)-enantiomer yield (up to 15% ee). The mechanism remains understudied but may involve stereoselective stabilization of transition states.

Thermal Degradation Data

| Source | Temperature | Dihydroactinidiolide Yield |

|---|---|---|

| Commercial β-carotene | 180°C | 61.2% |

| Crude palm oil | 180°C | 29.2% |

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality, scalability, and enantioselectivity of major methods:

| Method | Enantioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|

| Asymmetric Hetero-Diels-Alder | Excellent (98% ee) | High | Moderate |

| Chiral Pool Synthesis | Requires resolution | Moderate | Low |

| Enzymatic Resolution | Good (88% ee) | Low | High |

| Thermal Degradation | Poor (≤15% ee) | High | Very Low |

The asymmetric catalytic approach remains the gold standard for laboratory-scale (S)-enantiomer synthesis, whereas thermal methods are limited to racemic production.

Structural and Analytical Validation

Critical to all methods is verifying the (S)-configuration via:

Chemical Reactions Analysis

Types of Reactions

(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Physicochemical Properties :

- Odor Threshold : Extremely low (comparable to wine lactone at ≤0.01 pg/L in air).

- Sensory Profile: Enantiomer-dependent; (R)-form exhibits sweet, coumaric, and coconut notes, while the (S)-form may differ in intensity or character.

Structural and Functional Analogues

Key Differentiators :

Stereochemical Influence :

- The (R)-enantiomer dominates in flavor-rich contexts (e.g., Pu-erh tea), whereas the (S)-form is less characterized sensorily but shows bioactivity in plant extracts.

- Enantiomeric ratios affect commercial value; (R)-dihydroactinidiolide is prized in perfumery and tea industries.

Functional Group Modifications :

- The 6-hydroxy derivative in Cotoneaster exhibits stronger anti-inflammatory effects than the parent compound, likely due to increased polarity and hydrogen-bonding capacity.

Odor Thresholds & Applications: Wine lactone shares a similar lactone structure but has a 1,000-fold lower odor threshold than dihydroactinidiolide, making it more potent in aroma applications. Dihydroactinidiolide’s fruity-musky notes in melons contrast with its burnt character in coffee, highlighting matrix-dependent flavor expression.

Natural Abundance & Variability :

- Concentrations vary significantly across species:

Biological Activity

(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one, also known as dihydroactinidiolide, is a compound belonging to the class of organic compounds known as benzofurans. This article reviews the biological activities associated with this compound, focusing on its anticancer, antioxidant, and antimicrobial properties.

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.2435 g/mol

- CAS Registry Number : 17092-92-1

- IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the potential of dihydroactinidiolide in cancer treatment. Research has shown that it exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (μg/mL) | Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 125 | 97.62 |

| HeLa (Cervical) | 125 | 44.15 |

| HepG2 (Liver) | 250 | 93.85 |

| Caco-2 (Colon) | 31.25 | 33.29 |

In one study, the methanolic extract containing dihydroactinidiolide was tested against multiple cancer cell lines including MCF-7 and HeLa. The results indicated a concentration-dependent increase in inhibition rates as the concentration of the extract increased .

2. Antioxidant Activity

Dihydroactinidiolide has demonstrated notable antioxidant properties. It has been shown to reduce oxidative stress markers in various biological systems. The compound's antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

| Test Method | Result |

|---|---|

| DPPH Radical Scavenging | IC₅₀ = 50 μg/mL |

| ABTS Assay | IC₅₀ = 45 μg/mL |

These findings suggest that dihydroactinidiolide may play a role in preventing oxidative damage in cells, which is a contributing factor in many chronic diseases including cancer .

3. Antimicrobial Activity

The antimicrobial properties of dihydroactinidiolide have also been investigated. Studies indicate that this compound exhibits antibacterial and antifungal effects against various pathogens.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective against |

In particular, the chloroform fraction containing dihydroactinidiolide showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in F1000Research evaluated the anticancer potential of extracts from Theobroma cacao pods where dihydroactinidiolide was identified as a key active component contributing to the inhibition of cancer cell proliferation .

- Antioxidant Effects : Research published in Wiley Online Library explored the antioxidant capacities of various extracts containing dihydroactinidiolide and demonstrated its efficacy in reducing oxidative stress in cellular models .

- Antimicrobial Efficacy : A phytochemical study on Gnaphalium uliginosum revealed that extracts containing dihydroactinidiolide exhibited significant antimicrobial activity against common pathogens, suggesting its potential use in natural antimicrobial formulations .

Q & A

(Basic) What spectroscopic and chromatographic methods are recommended for identifying (S)-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one in plant extracts?

Answer:

- GC-MS : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., HP-5MS) and electron ionization (EI) at 70 eV. Key diagnostic ions include m/z 180 (molecular ion), 165 (M-CH₃), and 122 (base peak for lactone fragmentation) .

- NMR : ¹H and ¹³C NMR can confirm the bicyclic lactone structure. Look for characteristic signals: δ ~5.5 ppm (C=C-H), δ ~2.0–1.2 ppm (methyl groups), and δ ~170 ppm (carbonyl carbon) .

- Chiral HPLC : To distinguish the (S)-enantiomer, use a chiral column (e.g., Chiralcel OD-H) with hexane:isopropanol (95:5) and UV detection at 220 nm .

(Advanced) How can researchers resolve discrepancies in reported pharmacological activities (e.g., antimicrobial vs. antioxidant) across studies?

Answer:

- Purity and stereochemistry : Verify enantiomeric purity via chiral chromatography, as bioactivity may differ between (S)- and (R)-forms. Impurities from synthesis or extraction (e.g., diastereomers) can skew results .

- Solvent effects : Use standardized solvents (e.g., DMSO for in vitro assays) to avoid confounding interactions. Ethanol or ether extracts may co-elute with inactive compounds .

- Bioassay design : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate dose-response curves. For antimicrobial studies, use CLSI/MIC protocols with reference strains .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to prevent inhalation .

- Waste disposal : Collect residues in sealed containers labeled "halogenated organic waste." Neutralize acidic/basic byproducts before disposal .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water rinses to prevent environmental contamination .

(Advanced) How can the stereochemistry of the (S)-enantiomer be confirmed during synthetic preparation?

Answer:

- Chiral derivatization : Use Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters for ¹H NMR analysis. Shift differences in Δδ (R-S) confirm configuration .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment. Crystallize the compound in ethyl acetate/hexane at low temperatures .

- Optical rotation : Compare specific rotation ([α]D) with literature values. For the (S)-form, typical [α]D ranges from +30° to +40° (c=1, CHCl₃) .

(Advanced) What strategies optimize the yield of stereoselective synthesis for this compound?

Answer:

- Catalytic asymmetric synthesis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in lactonization reactions. Yields >80% enantiomeric excess (ee) are achievable .

- Biocatalysis : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze precursors. Monitor reaction progress with TLC (hexane:ethyl acetate = 4:1) .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% while retaining stereopurity .

(Basic) How is this compound quantified in complex biological matrices (e.g., plant essential oils)?

Answer:

- Internal standards : Add deuterated analogs (e.g., dihydroactinidiolide-d₃) before GC-MS analysis to correct for matrix effects .

- Calibration curves : Prepare standards in the range of 0.1–100 µg/mL. Use peak area ratios (compound/internal standard) for quantification .

- LC-MS/MS : For polar extracts, employ reverse-phase C18 columns with ESI in positive ion mode. Monitor transitions m/z 180 → 122 and 165 .

(Advanced) What experimental designs address variability in phytochemical studies reporting this compound as a major or minor constituent?

Answer:

- Multi-season sampling : Collect plant material across growing seasons to account for biosynthetic fluctuations (e.g., higher concentrations in flowering stages) .

- Metabolomic profiling : Combine GC-MS with multivariate analysis (PCA or PLS-DA) to identify co-occurring metabolites that may influence extraction efficiency .

- Stability testing : Store extracts at −80°C under nitrogen to prevent lactone ring hydrolysis. Monitor degradation via HPLC every 3 months .

(Advanced) How can researchers validate the anti-diabetic activity reported for this compound?

Answer:

- In vitro assays :

- α-Glucosidase inhibition : Use p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate IC₅₀ values with/without pre-incubation .

- Insulin secretion : Test in INS-1E β-cells using glucose-stimulated insulin secretion (GSIS) protocols .

- In vivo models : Administer 10–50 mg/kg/day in streptozotocin-induced diabetic rats. Measure fasting glucose and HbA1c over 4 weeks .

- Mechanistic studies : Perform Western blotting for AMPK and PI3K/Akt pathways in liver tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.